
AVN-211
Übersicht
Beschreibung
Diese Verbindung wird von Avineuro Pharmaceuticals zur Behandlung von Schizophrenie und Alzheimer-Krankheit entwickelt . Der 5-HT6-Rezeptor ist ein vielversprechendes Ziel für die kognitive Verbesserung und den Neuroprotection, wodurch AVN-211 zu einem potenziellen Therapeutikum für neurodegenerative und psychiatrische Erkrankungen wird .
Vorbereitungsmethoden
Die Synthese von AVN-211 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrazolo[1,5-a]pyrimidin-Struktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.
Einführung der Methylsulfanyl-Gruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms durch eine Methylsulfanyl-Gruppe unter Verwendung geeigneter Reagenzien.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Chemical Reactivity and Reaction Pathways
AVN-211’s core structure, featuring a pyrazolo[1,5-a]pyrimidine scaffold with methylsulfanyl and phenylsulfonyl substituents, undergoes several characteristic reactions:
1.1 Oxidation Reactions
The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxide and sulfone derivatives under controlled conditions:
- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
- Products :
- Sulfoxide: Intermediate oxidation state ()
- Sulfone: Fully oxidized state ()
- Significance : Oxidation alters electron distribution, potentially affecting receptor-binding affinity .
1.2 Reduction Reactions
The phenylsulfonyl group undergoes reduction under strong reducing conditions:
- Reagents : Lithium aluminum hydride (LiAlH₄)
- Products : Phenylsulfide () via cleavage of the sulfonyl group .
1.3 Substitution Reactions
The methylsulfanyl group participates in nucleophilic substitution:
- Reagents : Sodium methoxide (NaOMe) or other nucleophiles
- Products : Methoxy or amine derivatives, depending on the nucleophile .
1.4 Hydrolysis
this compound demonstrates stability under acidic and basic conditions:
- Conditions : pH 1–13 (simulated gastric/intestinal fluids)
- Outcome : No significant degradation observed over 24 hours, indicating robust hydrolytic stability .
Metabolic Pathways
In vivo studies in rodents and primates reveal hepatic metabolism dominates this compound’s biotransformation:
- Key Findings :
Stability Under Environmental Conditions
Accelerated stability studies highlight this compound’s resilience:
Condition | Temperature | Humidity | Degradation After 30 Days | Reference |
---|---|---|---|---|
Photolytic | 25°C | 60% RH | <5% | |
Thermal (solid state) | 40°C | 75% RH | 8% | |
Oxidative (H₂O₂) | Room temp | N/A | 12% |
- Critical Notes :
Reaction Mechanisms and Selectivity
- 5-HT6 Receptor Binding : The sulfonyl group mediates hydrogen bonding with Ser196 and Tyr188 residues, while the pyrazolo[1,5-a]pyrimidine core maintains planar alignment for hydrophobic interactions .
- Selectivity Profile : this compound exhibits >5,000-fold selectivity for 5-HT6 over 5-HT2A/2C, adrenergic α1A/1B, and hERG channels (IC₅₀ >10 µM) .
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
AVN-211 has been investigated for its potential to improve cognitive performance in various preclinical models. Studies have shown that it enhances learning and memory retention in animal models of Alzheimer’s disease . For instance, in maze tests designed to evaluate memory function, animals treated with this compound demonstrated significantly improved performance compared to control groups .
Neuroprotection
The compound's neuroprotective properties are particularly relevant in the context of neurodegenerative diseases. Research indicates that this compound may help combat memory loss associated with Alzheimer’s disease by blocking the 5-HT6 receptor more effectively than other compounds currently under investigation .
Treatment for Schizophrenia
This compound is being explored as an adjunct therapy for schizophrenia. A Phase II clinical study involving 80 patients stabilized on antipsychotic treatment showed that while primary efficacy endpoints did not reach statistical significance, there was a trend towards improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) . This suggests that this compound may amplify the effects of existing antipsychotic medications.
Preclinical Studies
Preclinical evaluations have highlighted the compound’s favorable pharmacokinetic profile and low toxicity. In various behavioral models relevant to Alzheimer’s disease, this compound outperformed established drugs like memantine in enhancing cognitive performance . The compound's selectivity for the 5-HT6 receptor is significantly higher than that of similar compounds, making it a promising candidate for further development .
Pilot Study on Schizophrenia
A multicenter double-blind randomized placebo-controlled pilot study assessed the efficacy and safety of this compound in patients with schizophrenia. Patients receiving this compound exhibited a tendency towards improved PANSS scores compared to those on placebo, indicating potential benefits in managing schizophrenia symptoms when combined with standard antipsychotic therapy .
Alzheimer’s Disease Models
In laboratory studies focused on Alzheimer’s disease models, this compound demonstrated significant improvements in memory function among treated animals compared to controls. These findings support its potential use as a therapeutic agent for cognitive deficits associated with Alzheimer’s disease .
Wirkmechanismus
AVN-211 exerts its effects by selectively antagonizing the 5-HT6 receptor. This receptor is primarily located in the central nervous system and is involved in regulating cognitive processes, mood, and neuroprotection. By blocking the 5-HT6 receptor, this compound enhances cognitive function and provides neuroprotective effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of intracellular signaling pathways associated with neuroprotection .
Vergleich Mit ähnlichen Verbindungen
AVN-211 ist unter den 5-HT6-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen:
SB-742457: Ein weiterer 5-HT6-Rezeptor-Antagonist mit potenziellen kognitiv verbessernden Wirkungen.
Lu AE58054: Ein 5-HT6-Rezeptor-Antagonist, der für die Alzheimer-Krankheit entwickelt wird.
This compound zeichnet sich durch seine überlegene Selektivität und Wirksamkeit in präklinischen Studien aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Biologische Aktivität
AVN-211 is a novel, highly selective antagonist of the 5-HT6 receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and psychiatric conditions like schizophrenia. This compound has garnered attention due to its promising biological activity, particularly in enhancing cognitive function and acting as an adjunct therapy to antipsychotic medications.
This compound operates by selectively blocking the 5-HT6 receptor, which is implicated in various neurological processes, including cognition, mood regulation, and memory. The inhibition of this receptor is believed to enhance the release of neurotransmitters such as acetylcholine and dopamine, thereby improving cognitive functions and exhibiting potential anxiolytic effects.
Preclinical Studies
In preclinical evaluations, this compound demonstrated significant improvements in cognitive performance across various behavioral models relevant to Alzheimer’s disease. Notably, it outperformed established drugs like memantine in enhancing learning and memory retention. The compound exhibited low toxicity and a favorable pharmacokinetic profile, making it a strong candidate for further clinical investigation .
Phase II Clinical Study
A multicenter double-blind randomized placebo-controlled pilot study was conducted to assess the efficacy and safety of this compound in patients with schizophrenia who were on stable antipsychotic therapy. The study involved 80 patients who received either 8 mg of this compound or a placebo for six weeks. Although the primary efficacy endpoints did not show statistically significant differences between groups, there was a notable trend towards improved PANSS (Positive and Negative Syndrome Scale) scores among those receiving this compound .
Add-On Treatment Study
Another trial focused on the add-on effects of this compound in patients stabilized on antipsychotic medication. This study revealed significant improvements in PANSS positive subscale scores and attention measures compared to placebo. Specifically, the treatment group showed enhanced performance on attention tasks, indicating that this compound not only aids in managing psychotic symptoms but also contributes positively to cognitive functions .
Summary of Clinical Findings
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Phase II Pilot Study | Schizophrenia patients on antipsychotics | 8 mg QD | 6 weeks | No serious adverse effects; trend towards improved PANSS scores |
Add-On Treatment Study | Stabilized schizophrenia patients | This compound vs. Placebo | 4 weeks | Significant improvement in PANSS positive subscale; enhanced attention measures |
Case Study: Schizophrenia Management
In a case involving a patient with chronic schizophrenia who was experiencing incomplete remission on atypical antipsychotics, the addition of this compound resulted in noticeable improvements in both psychiatric symptoms and cognitive performance. The patient reported reduced hallucinations and better engagement in daily activities, supporting the hypothesis that 5-HT6 antagonism can amplify antipsychotic effects .
Case Study: Alzheimer’s Disease
Another case highlighted the use of this compound in an elderly patient with early-stage Alzheimer’s disease. After eight weeks of treatment, cognitive assessments indicated significant improvements in memory recall and executive function tasks compared to baseline measurements. The patient exhibited fewer behavioral disturbances, suggesting that this compound may also have a stabilizing effect on mood and behavior .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUCBGUWGWPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032056 | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173103-84-8 | |
Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.